Fmoc-O-phospho-L-serine

Vue d'ensemble

Description

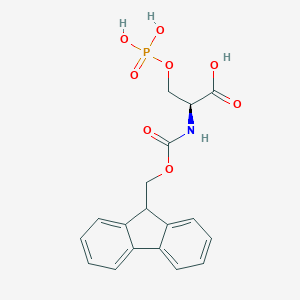

Fmoc-O-phospho-L-serine is a derivative of the amino acid serine, where the hydroxyl group of serine is phosphorylated and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in the preparation of phosphopeptides, which are essential for studying protein phosphorylation and signal transduction pathways.

Mécanisme D'action

Target of Action

Fmoc-O-phospho-L-serine is a molecule that has a significant role in the synthesis of peptides. The primary target of this compound is the amine group . The Fmoc group, which stands for fluorenylmethyloxycarbonyl, is used as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a role in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The phosphorylated pathway is crucial for the control of L-serine biosynthesis in human cells, a process strictly related to the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors .

Pharmacokinetics

It is known that the compound is a white solid and should be stored at temperatures below -4°c . Its molecular weight is 407.32 .

Result of Action

The result of the action of this compound is the efficient preparation of peptides containing multiple phosphorylation sites . This is achieved through standard Fmoc Solid Phase Peptide Synthesis (SPPS) methods .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile and can be removed rapidly by a base . Additionally, the compound should be stored at temperatures below -4°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

Fmoc-O-phospho-L-serine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in these reactions. The Fmoc group serves as a protective group for the amino side during peptide synthesis . The phosphate group attached to the serine residue can mimic protein segments involved in signal transduction, protein-protein interactions, and enzyme catalysis .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, L-serine, the core amino acid in this compound, is a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . These coagonists play crucial roles in neurotransmission in the brain.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group is removed by base, and this process does not disturb the acid-labile linker between the peptide and the resin, which is crucial in solid-phase peptide synthesis . The phosphate group can participate in phosphorylation reactions, which are key regulatory mechanisms in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has high thermal stability, even at low concentrations

Metabolic Pathways

This compound is involved in the phosphorylated pathway for L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the use of Fmoc-Ser(PO(OBzl)OH)-OH, where the benzyl group protects the phosphate moiety during the synthesis . The Fmoc group can be introduced using standard activation methods such as PyBOP and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .

Industrial Production Methods

Industrial production of Fmoc-O-phospho-L-serine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-O-phospho-L-serine undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.

Phosphorylation: The phosphate group can be further modified or deprotected depending on the desired application.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used for the removal of the Fmoc group.

Coupling Reagents:

Major Products Formed

The major products formed from these reactions include the deprotected serine derivative and various phosphorylated peptides, depending on the specific synthetic route and conditions used .

Applications De Recherche Scientifique

Fmoc-O-phospho-L-serine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block for the synthesis of phosphoserine-containing peptides.

Protein Phosphorylation Studies: Phosphopeptides synthesized using this compound are used to study protein phosphorylation and signal transduction pathways.

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Ser(PO(OBzl)OH)-OH: Similar to Fmoc-O-phospho-L-serine but with a benzyl-protected phosphate group.

Fmoc-Thr(PO(OBzl)OH)-OH: A threonine derivative with a similar phosphate protection.

Fmoc-Tyr(PO(NMe₂)₂)-OH: A tyrosine derivative with a different phosphate protection.

Uniqueness

This compound is unique due to its specific application in the synthesis of phosphoserine-containing peptides. Its stability and compatibility with standard peptide synthesis protocols make it a valuable tool for researchers studying protein phosphorylation and related processes .

Activité Biologique

Fmoc-O-phospho-L-serine (Fmoc-pSer) is a phosphoserine derivative commonly used in peptide synthesis and biochemical research. It serves as a crucial building block for the synthesis of phosphopeptides, which play significant roles in various cellular processes, including signal transduction and protein interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the hydroxyl group of L-serine, which is phosphorylated. This modification allows for selective reactions during peptide synthesis while maintaining the integrity of the phosphoserine moiety.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₁O₅P |

| Molecular Weight | 305.24 g/mol |

| CAS Number | 158171-15-4 |

| Appearance | White solid |

| Storage Conditions | Below -4°C |

This compound primarily acts through its phosphorylation group, which can participate in various biochemical pathways. It is known to influence cell signaling by mimicking natural phosphoserine residues found in proteins. The removal of the Fmoc group during peptide synthesis is base-labile, allowing for the generation of active phosphopeptides that can interact with target proteins.

Key Mechanisms:

- Phosphorylation Mimicry : Fmoc-pSer acts as a surrogate for natural phosphoserine, facilitating studies on phosphorylation-dependent processes.

- Signal Transduction : Phosphopeptides synthesized from Fmoc-pSer are instrumental in elucidating signaling pathways involving protein kinases and phosphatases.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Neuroprotection : It has been shown to protect against excitotoxicity in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cell Proliferation and Differentiation : Fmoc-pSer inhibits proliferation and promotes differentiation in progenitor cells, indicating its role in developmental biology .

Pharmacological Applications

This compound is utilized in several pharmacological contexts:

- Peptide Synthesis : It is a key component in synthesizing phosphopeptides for studying protein interactions and post-translational modifications .

- Drug Development : The compound's ability to mimic phosphorylated amino acids makes it valuable for developing peptide-based therapeutics targeting specific signaling pathways .

Case Studies

-

Synthesis of Multiphosphorylated Peptides :

A study demonstrated the efficient synthesis of multiphosphorylated peptides using Fmoc-pSer as a building block. By optimizing deprotection conditions with various bases, researchers achieved high yields and purity, underscoring its utility in advanced peptide chemistry . -

Neuroprotective Effects :

In cortical cell cultures, this compound exhibited neuroprotective effects against glutamate-induced toxicity. This suggests potential applications in treating conditions such as stroke or neurodegeneration . -

Protein Phosphorylation Studies :

The compound has been employed to study phosphorylation patterns in proteins, revealing insights into how different phosphorylation states affect protein function and interaction networks .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDJNCRIHRFKML-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427284 | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158171-15-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158171-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.